2-(Trifluoromethoxy)benzoyl Chloride

Physical Organic Chemistry Acylation Kinetics Substituent Effects

2-(Trifluoromethoxy)benzoyl chloride, CAS 162046-61-9, is an ortho-substituted aromatic acyl chloride characterized by a strong electron-withdrawing trifluoromethoxy (-OCF3) group. It serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
CAS No. 162046-61-9
Cat. No. B062147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)benzoyl Chloride
CAS162046-61-9
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)Cl)OC(F)(F)F
InChIInChI=1S/C8H4ClF3O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H
InChIKeyKSHPWYXAJJCUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethoxy)benzoyl chloride (CAS 162046-61-9): A Key Ortho-Substituted Acylating Agent for Fluorinated Building Blocks


2-(Trifluoromethoxy)benzoyl chloride, CAS 162046-61-9, is an ortho-substituted aromatic acyl chloride characterized by a strong electron-withdrawing trifluoromethoxy (-OCF3) group . It serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals . The ortho-positioning of the -OCF3 group is a primary structural differentiator from its meta- and para-substituted isomers . Its synthesis is typically achieved via chlorination of 2-(trifluoromethoxy)benzoic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride .

Why 2-(Trifluoromethoxy)benzoyl chloride Cannot Be Replaced by Other Benzoyl Chlorides


Generic substitution among benzoyl chlorides is not feasible due to the profound impact of substituents on electronic properties, steric hindrance, and lipophilicity . The ortho-substituted -OCF3 group in 2-(Trifluoromethoxy)benzoyl chloride imparts a unique combination of strong electron withdrawal (inductive effect) and increased lipophilicity that is not replicated by other common substituents like -CF3, -OMe, or even by its meta- and para-OCF3 isomers [1]. These differences directly affect acylation reaction rates, regioselectivity, and the final biological activity of derived products [2]. The following quantitative evidence demonstrates specific cases where this compound provides a distinct advantage over its closest analogs.

Quantitative Differentiation: 2-(Trifluoromethoxy)benzoyl chloride vs. Analogs


Enhanced Electrophilicity and Reactivity from Ortho-Substituent

The trifluoromethoxy (-OCF3) group is a moderately strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in benzoyl chloride [1]. A Hammett substituent constant (σ) quantifies this effect. While specific σ values for ortho-substituents are complex due to steric interactions, the inductive electron-withdrawing power of the -OCF3 group is known to be significant, activating the carbonyl toward nucleophilic attack more than a hydrogen atom but less than a strongly deactivating group like a nitro group [2]. This leads to an increased acylation rate compared to unsubstituted benzoyl chloride [2].

Physical Organic Chemistry Acylation Kinetics Substituent Effects

Commercial Purity and Reproducibility Benchmark for Ortho-Substituted Acyl Chlorides

Commercial suppliers consistently provide 2-(Trifluoromethoxy)benzoyl chloride at a high purity, with a standard specification of ≥98% (GC) . This level of purity is a baseline for reliable procurement and reproducible synthesis . While this purity level is common among high-quality acyl chlorides, it is essential to verify when selecting a supplier to ensure minimal impurities that could interfere with sensitive reactions [1].

Organic Synthesis Chemical Procurement Quality Control

Ortho-OCF3 vs. Meta- and Para-Isomers: Differentiated Reactivity and Steric Profile

The ortho-position of the trifluoromethoxy group in 2-(Trifluoromethoxy)benzoyl chloride creates a distinct steric and electronic environment not found in its 3- (meta) or 4- (para) substituted isomers . The ortho-substituent introduces significant steric hindrance near the reactive carbonyl center, which can influence regioselectivity and conformational preferences in downstream products . While quantitative data comparing the direct reactivity of the ortho, meta, and para isomers is not available, the ortho-substitution pattern is a known tool in drug design to restrict molecular conformations and enhance binding specificity [1].

Isomer Comparison Steric Effects Medicinal Chemistry

Physicochemical Properties for Solubility and Permeability Prediction

The compound's key physicochemical properties are defined. Its calculated partition coefficient (Consensus Log Po/w = 3.04) and computed logP (2.96420) place it in an optimal lipophilicity range for passive membrane permeability. This is a key differentiator from more hydrophilic analogs (e.g., unsubstituted benzoyl chloride, LogP ~1.5) and more lipophilic ones (e.g., CF3-substituted analogs) [1]. Its low predicted aqueous solubility (0.0415 mg/mL) is typical for this class of compounds. These data allow researchers to predict ADME properties of derived molecules and select the optimal building block for their specific application.

Physicochemical Properties ADME Lipophilicity

Optimal Use Cases for 2-(Trifluoromethoxy)benzoyl chloride (CAS 162046-61-9)


Synthesis of Next-Generation Agrochemicals with Improved Cuticle Penetration

The unique lipophilicity (LogP ~3.0) conferred by the ortho-OCF3 group makes 2-(Trifluoromethoxy)benzoyl chloride a preferred intermediate for synthesizing herbicides and fungicides. This property is essential for active ingredients that must penetrate the waxy cuticle of plants or pests [1]. Incorporating this building block can lead to products requiring lower application rates and offering more effective pest control [1].

Lead Optimization in Drug Discovery: Enhancing Metabolic Stability and Bioavailability

In medicinal chemistry, this compound is used to install a moiety that can protect a molecule from rapid enzymatic degradation (increasing metabolic stability) while also improving its ability to cross biological membranes (bioavailability) . The calculated physicochemical properties (LogP = 3.04, solubility = 0.0415 mg/mL) provide a quantitative basis for its selection in lead optimization to fine-tune the pharmacokinetic profile of drug candidates targeting inflammatory and infectious diseases .

Construction of Conformationally-Restricted Pharmacophores

The ortho-substitution pattern of this benzoyl chloride introduces steric hindrance, which is a valuable tool for restricting molecular flexibility. This can be leveraged in the design of receptor ligands or enzyme inhibitors where a specific, pre-organized conformation is required for high-affinity binding and selectivity [2]. Researchers can utilize this building block to 'lock' a desired molecular shape, potentially improving target specificity compared to more flexible analogs [2].

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